FMOC-L-Histidine, also known as Fluorenylmethyloxycarbonyl-L-histidine, is a derivative of the amino acid histidine, where the FMOC group serves as a protective group during peptide synthesis. This compound is essential in solid-phase peptide synthesis, allowing for the selective protection and deprotection of the amino group of histidine.
FMOC-L-Histidine is synthesized from L-histidine, which is an essential amino acid found in various proteins. The FMOC group is introduced to facilitate the synthesis of peptides by protecting the amino group from unwanted reactions during coupling processes.
FMOC-L-Histidine belongs to the class of amino acid derivatives and is specifically categorized under protected amino acids used in peptide synthesis. It is widely utilized in biochemical and pharmaceutical research.
The synthesis of FMOC-L-Histidine typically involves the following steps:
FMOC-L-Histidine features a fluorene ring attached to a methoxycarbonyl group, which is linked to the side chain of histidine. The chemical structure can be represented as follows:
The structure includes:
FMOC-L-Histidine undergoes several key reactions during peptide synthesis:
The mechanism of action for FMOC-L-Histidine during peptide synthesis involves:
This mechanism allows for high specificity and efficiency in synthesizing complex peptides containing histidine residues.
FMOC-L-Histidine has several scientific uses:
FMOC-L-Histidine derivatives serve as fundamental building blocks in modern SPPS, enabling precise construction of complex peptides. The Nα-FMOC protection strategy allows orthogonal deprotection under mild basic conditions (e.g., piperidine), while side-chain protecting groups prevent undesired side reactions during chain elongation. Histidine’s imidazole ring requires specific protection to avoid racemization, backbone degradation, or metal coordination during synthesis [1] [4]. Standard protocols utilize Trt (triphenylmethyl) protection (Nᵢᴹ-Trt-FMOC-L-histidine) due to its acid lability, compatible with TFA-mediated global deprotection. Coupling efficiencies exceeding 98% are achieved using activating reagents like DIC/Oxyma at 25–50°C, with synthesis scales ranging from micromolar to industrial multiton production [3] [10].
Critical protocol optimizations include:
Table 1: FMOC-L-Histidine Derivatives in SPPS
Protecting Group | CAS Number | Molecular Weight | Coupling Efficiency | Deprotection Condition |
---|---|---|---|---|
Nᵢᴹ-Bis-FMOC | 98929-98-7 | 599.6 g/mol | >95% | 20% Piperidine/DMF |
Nᵢᴹ-Trt | 109425-51-6 | 619.7 g/mol | >99% | 95% TFA/2.5% TIS |
Nᵢᴹ-Boc | 81379-52-4 | 477.5 g/mol | 98% | 50% TFA/DCM |
The imidazole ring’s π-nitrogen (Nᵢᴹ) and τ-nitrogen (Nᵢᵀ) exhibit differential reactivity, necessitating specialized protection schemes. Trityl (Trt) group preferentially shields the τ-nitrogen, forming FMOC-L-His(Trt)-OH – the industry standard with 99.7% chiral purity. This configuration prevents racemization during activation and suppresses imidazole-mediated side reactions (e.g., metal chelation or alkylation) [4] [10]. Boc protection of the π-nitrogen yields FMOC-L-His(Boc)-OH, which offers enhanced acid stability but requires harsher deprotection conditions (50% TFA) [6].
Advanced strategies include:
Figure: Imidazole Protection Sites
τ-Nitrogen (Nᵢᵀ) ← Trt preferred | Imidazole Ring | π-Nitrogen (Nᵢᴹ) ← Boc/FMOC modifiable
Structural analogues address inherent limitations of native FMOC-L-histidine in peptide synthesis:
Alkylated Derivatives: FMOC-1-methyl-L-histidine (MedChemExpress) and FMOC-3-methyl-L-histidine (Novabiochem®) prevent racemization and suppress side-chain reactivity during prolonged synthesis. These exhibit >99% HPLC purity and solubility in NMP/DIPEA mixtures, facilitating incorporation into hydrophobic sequences [7] [9].
Backbone-Modified Versions: FMOC-N˛-methyl-Nᵢᴹ-Trt-L-histidine (CAS 1217840-61-3) introduces N-methylation to reduce peptide aggregation and enhance membrane permeability. The 633.7 g/mol derivative requires storage at 4°C due to increased lability [8].
Bis-Protected Systems: Nα,im-Bis-FMOC-L-histidine (CAS 98929-98-7) enables synthesis of histidine-rich domains by minimizing imidazole nucleophilicity. Its dual-FMOC structure requires two-stage deprotection (20% piperidine then 0.5% DBU) to prevent dipeptide formation [1].
Stability data reveals analogues resist aspartimide formation 3–5× longer than standard derivatives under basic conditions – critical for synthesizing peptides containing problematic -His-Asp- motifs [6] [9].
Automated SPPS platforms leverage FMOC-L-histidine derivatives for rapid, reproducible peptide production. Key advancements include:
Real-Time Monitoring: UV-detection (301 nm) of dibenzofulvene adducts during FMOC deprotection provides instantaneous feedback on coupling efficiency, reducing synthesis failures by 40% [3] [4].
Flow Chemistry Systems: Packed-bed reactors with FMOC-L-His(Trt)-OH achieve 99% stepwise yields and cycle times under 3 minutes, enabling synthesis of 30-mer peptides in <8 hours [7].
High-Density Spotting: Laser-directed transfer of FMOC-histidine analogues onto cellulose membranes accelerates parallel synthesis of 10,000+ peptide arrays for epitope mapping [9].
Industrial-scale synthesizers now incorporate FMOC-L-His(Boc)-OH for GMP-grade peptide APIs due to its superior stability during extended synthesis cycles. Automated cold synthesis (–20°C) with FMOC-3-methyl-L-histidine enables production of aspartimide-free peptides exceeding 50 residues [3] [7].
Table 2: Industrial Applications of FMOC-L-Histidine Derivatives
Application Sector | Preferred Derivative | Key Benefit |
---|---|---|
Cancer Therapeutics | FMOC-L-His(Trt)-OH | Enables integrin-targeting cyclic peptides |
Enzyme Mechanism Studies | FMOC-1-methyl-L-histidine | Mimics post-translationally modified histidine |
Biomaterials Engineering | Nα,im-Bis-FMOC-L-histidine | Facilitates His-tag functionalization |
Vaccine Development | FMOC-L-His(Boc)-OH | Stabilizes immunogenic epitopes |
Concluding Synthesis Insight: The strategic selection of FMOC-L-histidine derivatives – guided by protecting group chemistry and analogue design – remains pivotal for accessing structurally diverse, functionally complex peptides. Future innovation will likely focus on in situ deprotection monitoring and machine learning-driven coupling optimization to push synthetic boundaries beyond 100 residues.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3